
7-(3-Methoxypropyl)-3-(phenylmethyl)-8-(3-thiophenyl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-methoxypropyl)-3-(phenylmethyl)-8-(3-thiophenyl)purine-2,6-dione is an oxopurine.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of purine-2,6-dione derivatives, similar to 7-(3-Methoxypropyl)-3-(phenylmethyl)-8-(3-thiophenyl)purine-2,6-dione, has been a subject of research. For instance, the study by Simo et al. (1998) explored the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, highlighting the methods of intramolecular alkylation crucial for such compounds (Simo, Rybár, & Alföldi, 1998).
Pharmacological Studies
- Purine-2,6-dione derivatives have been investigated for their analgesic activities. Zygmunt et al. (2015) conducted a study on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, revealing significant analgesic and anti-inflammatory effects (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).
Molecular Structure Analysis
- The molecular structure and conformation of purine-2,6-diones have been analyzed, as seen in the work of Karczmarzyk et al. (1995) on 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline, a similar compound. They focused on the planarity of the purine skeleton and the conformation of substituent groups (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).
Receptor Activity Studies
- The activity of purine-2,6-dione derivatives on specific receptors has been researched. Chłoń et al. (2001) synthesized 1,3-dimethyl-7-phenylalkyl-8-[3-(4-phenyl-1-piperazinyl)propylamino]-purine-2,6-dione derivatives and studied their affinity for 5-HT1A and 5-HT2A receptors (Chłoń, Pawłowski, Duszyńska, Szaro, Tatarczńska, Kłodzińska, & Chojnacka-wójcik, 2001).
Exploration of New Ring Systems
- The exploration of new ring systems in purine-2,6-diones has been an area of interest. Hesek and Rybár (1994) reported the synthesis of thiadiazepino-[3,2-f]-purine ring systems, illustrating the diversity in the structural modifications of purine-2,6-diones (Hesek & Rybár, 1994).
Propiedades
Fórmula molecular |
C20H20N4O3S |
|---|---|
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
3-benzyl-7-(3-methoxypropyl)-8-thiophen-3-ylpurine-2,6-dione |
InChI |
InChI=1S/C20H20N4O3S/c1-27-10-5-9-23-16-18(21-17(23)15-8-11-28-13-15)24(20(26)22-19(16)25)12-14-6-3-2-4-7-14/h2-4,6-8,11,13H,5,9-10,12H2,1H3,(H,22,25,26) |
Clave InChI |
QQVGDCDFDWZVKR-UHFFFAOYSA-N |
SMILES canónico |
COCCCN1C2=C(N=C1C3=CSC=C3)N(C(=O)NC2=O)CC4=CC=CC=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-benzothiazol-2-ylmethyl 2-imidazo[2,1-b][1,3]thiazol-6-ylacetate](/img/structure/B1227384.png)
![N-[2-(3-pyridinyl)-3H-benzimidazol-5-yl]-2-furancarboxamide](/img/structure/B1227385.png)


![6-Ethylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1227388.png)
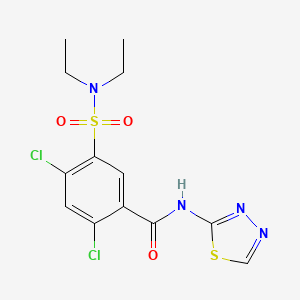
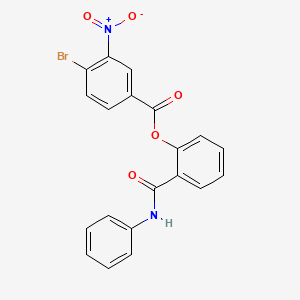
![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B1227397.png)
![N,N-dimethyl-3-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-1-propanamine](/img/structure/B1227399.png)
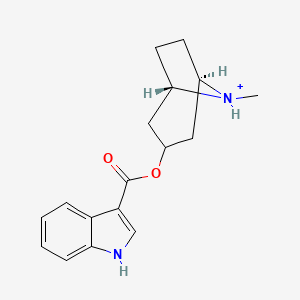
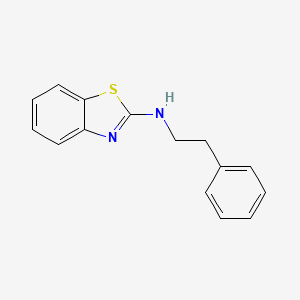
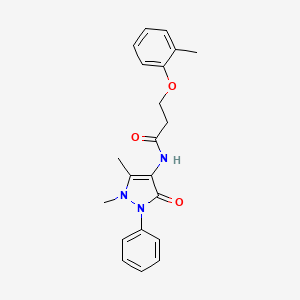
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-pyridinecarboxamide](/img/structure/B1227409.png)
![4-Amino-2-[[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]thio]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B1227410.png)
